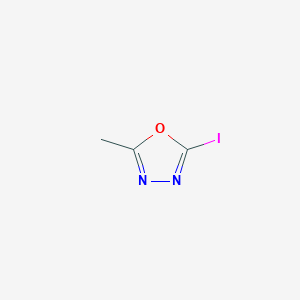
2-碘-5-甲基-1,3,4-噁二唑
描述
2-Iodo-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C3H3IN2O and its molecular weight is 209.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-5-methyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
成像和诊断
2-碘-5-甲基-1,3,4-噁二唑化合物已被探索其在医学成像和诊断中的潜在用途。碘-123标记的配体,一种噁二唑化合物的衍生物,被专门评估为成像人类大脑中苯二氮卓受体位点的探针。研究显示了有希望的结果,表明该化合物作为成像苯二氮卓受体位点的特异和有效的单光子发射计算机断层扫描(SPET)配体的潜力,其有利的动力学和在血浆中的缓慢代谢(Kuikka et al., 1996)。
药代动力学和代谢
研究已深入探讨了人体中噁二唑化合物的代谢,揭示了复杂的代谢途径。一项研究调查了抗癫痫噁二唑Ro 03-4066在人类志愿者中的代谢。研究确定了初始代谢步骤为N-甲基基团的羟基化,导致形成各种代谢物通过尿液排泄(Allen, Blackburn, & Caldwell, 1971)。类似地,对用于成像和治疗嗜铬细胞瘤的碘-131间碘苄胍胺的代谢进行了研究,显示了大部分给药放射性活性物质迅速排泄,主要以未改变的化合物形式,在给药后短时间内排泄(Mangner, Tobes, Wieland, Sisson, & Shapiro, 1986)。
放射药物评估
2-碘-5-甲基-1,3,4-噁二唑衍生物也在放射药物的背景下进行了评估。一项研究聚焦于11C-CS1P1,一种靶向神经酰胺-1-磷酸受体的放射示踪剂,证明了其在人类临床人群中炎症剂量和成像中的安全性和有效性。结果支持了该化合物在同一参与者中重复测量的安全性,并显示大脑摄取与已知靶标解剖学很好地相关(Brier et al., 2022)。
作用机制
Target of Action
It is known that 1,3,4-oxadiazoles, a class of compounds to which 2-iodo-5-methyl-1,3,4-oxadiazole belongs, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It is known that many 1,3,4-oxadiazole derivatives exhibit their biological activity by acting on certain enzymes such as thymidylate synthase, histone deacetylase, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, and their inhibition can lead to the cessation of cell proliferation, making these compounds potential candidates for anticancer therapies .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can act on several pathways, including inhibiting telomerase activity, focal adhesion kinase inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway, and targeting tubulin polymerization . These pathways are critical for cell growth and survival, and their disruption can lead to cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s molecular weight is 20997 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Given the known biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have potential antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic effects .
Action Environment
It is known that the compound has a storage temperature of -10 degrees celsius , suggesting that it may require a cool environment for optimal stability
生化分析
Biochemical Properties
2-Iodo-5-methyl-1,3,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and conditions. Additionally, 2-Iodo-5-methyl-1,3,4-oxadiazole can form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2-Iodo-5-methyl-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, 2-Iodo-5-methyl-1,3,4-oxadiazole can induce changes in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 2-Iodo-5-methyl-1,3,4-oxadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function . Additionally, 2-Iodo-5-methyl-1,3,4-oxadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Iodo-5-methyl-1,3,4-oxadiazole in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . Long-term studies in vitro and in vivo have indicated that 2-Iodo-5-methyl-1,3,4-oxadiazole can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Iodo-5-methyl-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been noted, where a specific dosage range induces beneficial effects, such as anti-inflammatory or anticancer activity, while exceeding this range results in adverse effects . Toxicity at high doses may manifest as liver and kidney damage, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Iodo-5-methyl-1,3,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and deiodinated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of 2-Iodo-5-methyl-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins in the cytoplasm and nucleus can influence the compound’s localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of 2-Iodo-5-methyl-1,3,4-oxadiazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, mitochondrial localization may enhance its role in modulating oxidative stress and apoptosis .
属性
IUPAC Name |
2-iodo-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2O/c1-2-5-6-3(4)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDKPPGNAWNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)
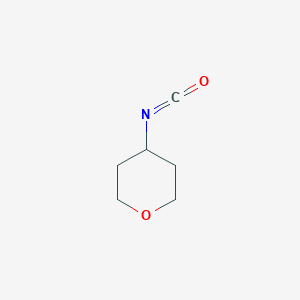
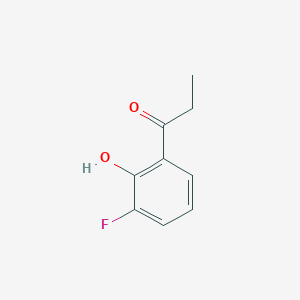



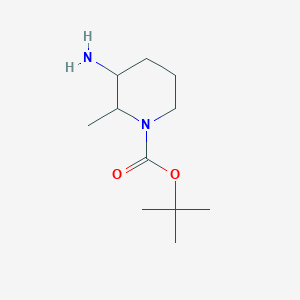
![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)


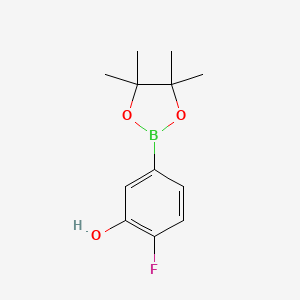


![1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1532814.png)
